molecular formula C11H16N2O B2642446 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2197600-80-7

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2642446
CAS No.: 2197600-80-7
M. Wt: 192.262
InChI Key: VIBJWDXCXGQTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. This molecule features a pyridine ring linked to a 1-methylpyrrolidine group via an ether connection, a structural motif seen in compounds studied for various biological activities . Its potential value lies in its role as a versatile chemical building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in developing targeted libraries for high-throughput screening or in structure-activity relationship (SAR) studies to optimize lead compounds. The presence of both pyridine and pyrrolidine rings makes it a relevant scaffold for investigating interactions with biological targets, such as enzymes and receptors, though its specific mechanism of action is dependent on the final derivative or analog created. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-11(12-9)14-10-6-7-13(2)8-10/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJWDXCXGQTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis. This method is preferred due to its efficiency and scalability. The use of continuous flow reactors allows for precise control over reaction conditions, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Neuropharmacology

Compound : 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

  • Structure : Shares the 2-methylpyridine core but substitutes the 6-position with a phenylethynyl group instead of a pyrrolidinyloxy group.
  • Activity : MPEP is a potent metabotropic glutamate receptor subtype 5 (mGluR5) antagonist and NMDA receptor modulator, demonstrating neuroprotective effects in traumatic brain injury models .
  • Key Difference : The absence of the pyrrolidine ring in MPEP reduces steric bulk but limits hydrogen-bonding capacity compared to 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine.

Compound : (E)-2-Methyl-6-(2-phenylethenyl)-pyridine

  • Activity : Similar to MPEP, this compound antagonizes NMDA receptors, reducing neuronal injury in vitro and in vivo .
  • Comparison : The phenylethenyl group enhances π-π stacking interactions, whereas the pyrrolidinyloxy group in the target compound may improve solubility and bioavailability.

Antifungal Pyridine/Pyrimidine Derivatives

Compound : 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

  • Structure : Pyrimidine core with trifluoromethyl and benzamide substituents.
  • Activity : Exhibits EC₅₀ = 10.5 μg/mL against Phomopsis sp., outperforming Pyrimethanil (EC₅₀ = 32.1 μg/mL) .

Catalogued Pyridine Derivatives

Compound: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

  • Structure : Pyrrolidine linked to a fluoropyridine via a methylene group.
  • Properties : Molecular weight = 196.22 g/mol; commercial availability in gram-scale quantities .
  • Comparison : The fluoropyridine and hydroxymethyl groups in this compound may enhance polarity compared to the methoxy and methylpyrrolidinyloxy groups in the target compound.

Compound : N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

  • Structure : Chloropyridine with a pivalamide and hydroxymethylpyrrolidine substituent.
  • Relevance : Demonstrates synthetic versatility in introducing pyrrolidine motifs to pyridine scaffolds .

Research Implications and Gaps

  • Safety Profile: Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are carcinogenic ; structural dissimilarities likely mitigate such risks, but mutagenicity studies are warranted.
  • Synthetic Optimization : Catalogs (e.g., ) highlight commercial intermediates (e.g., tert-butyldimethylsilyl-protected analogs) that could streamline synthesis.

Biological Activity

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a methoxy group linked to a 1-methylpyrrolidine moiety, which may influence its pharmacological properties.

The compound's structure allows for various chemical interactions that can affect its biological activity. It is important to understand the fundamental chemical behavior of this compound, including its solubility, stability, and reactivity under physiological conditions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. Research indicates that it may interact with various biological targets, influencing pathways related to cell signaling and metabolic processes.

Biological Activity Overview

Research on the biological activity of this compound has yielded promising results in several areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyridine ring is thought to enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Antitumor Activity

Preclinical studies suggest that this compound may exhibit antitumor effects through inhibition of specific kinases involved in cancer progression. For instance, compounds derived from similar structures have been reported to inhibit the activity of tyrosine kinases, which are critical in many cancer signaling pathways.

Neuroprotective Effects

The compound's interaction with neurotransmitter receptors indicates potential neuroprotective effects. Research into related pyridine derivatives has demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound could similarly influence neurochemical pathways.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of pyridine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosaTBD

Study 2: Antitumor Activity

In a recent study focused on the optimization of pyridine-based inhibitors for cancer treatment, researchers identified several analogs with improved potency against specific cancer cell lines. The findings suggested that modifications at the 6-position of the pyridine ring could enhance selectivity and efficacy against tumor cells.

CompoundTarget KinaseIC50 (nM)
Compound CALK25
Compound DROS130
This compoundTBDTBD

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable pharmacokinetic profiles, indicating good oral bioavailability and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-methyl-6-chloropyridine with 1-methylpyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, polar aprotic solvents like DMF enhance nucleophilicity, while excess base may lead to side reactions (e.g., oxidation of the pyrrolidine moiety). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. The methyl group at the pyridine 2-position appears as a singlet (~δ 2.5 ppm), while the pyrrolidine oxygen linkage causes distinct splitting patterns in the δ 3.0–4.0 ppm range .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the pyrrolidine-oxy moiety .
  • IR Spectroscopy : Confirms the C-O-C ether bond (~1100 cm1^{-1}) and absence of undesired functional groups (e.g., hydroxyl from incomplete substitution) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-MPEP) to assess mGluR5 antagonism, given structural similarities to known pyridine-based antagonists .
  • Cell Viability Assays : Test neuroprotective effects in glutamate-induced excitotoxicity models (e.g., SH-SY5Y cells) with dose-response curves (1–100 µM) .
  • Enzyme Inhibition Studies : Evaluate interactions with cytochrome P450 isoforms to predict metabolic stability .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and biological activity?

  • Density Functional Theory (DFT) : Predicts transition-state energies for key steps (e.g., nucleophilic substitution) to optimize reaction conditions .
  • Molecular Docking : Models interactions with mGluR5 to identify critical binding residues (e.g., Tyr-659 and Pro-655) and guide structural modifications for higher affinity .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with receptor affinity or metabolic half-life .

Q. How can researchers address discrepancies in crystallographic data during structural determination?

  • SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to resolve positional disorder in the pyrrolidine ring. Twinning or pseudo-symmetry may require alternative space group assignments .
  • Validation Tools : Employ checkCIF/PLATON to identify overfitting, especially for weak diffraction data. Contradictions in bond lengths (>3σ) may indicate incorrect space group selection .

Q. What strategies resolve contradictory findings in receptor binding assays for mGluR5 antagonism?

  • Functional vs. Binding Assays : Discrepancies may arise if the compound acts as a negative allosteric modulator (NAM) rather than a pure antagonist. Use calcium flux assays (Fluo-4 AM) alongside radioligand binding to differentiate mechanisms .
  • Species-Specific Effects : Test human vs. rodent mGluR5 isoforms, as variations in transmembrane domain residues (e.g., human Pro-588 vs. rodent Ser-588) can alter potency .

Q. How should researchers design in vivo studies to assess neuroprotective effects while minimizing confounding variables?

  • Dosing Regimens : Use pharmacokinetic profiling (plasma/brain concentration ratios) to determine optimal doses. For example, MPEP analogs show brain penetration within 30 minutes post-IV administration .
  • Behavioral Models : Combine the compound with established neurotoxins (e.g., MPTP in Parkinson’s models) and assess motor coordination via rotarod tests .
  • Control Groups : Include vehicle controls and structurally similar inactive analogs (e.g., 2-methylpyridine without the pyrrolidine-oxy group) to isolate target-specific effects .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallographic refinement .
  • Biological Assays : Protocols from Journal of Pharmacology and Experimental Therapeutics for mGluR5 antagonism studies .
  • Synthetic Guidance : Advanced Synthesis & Catalysis for coupling reaction optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.